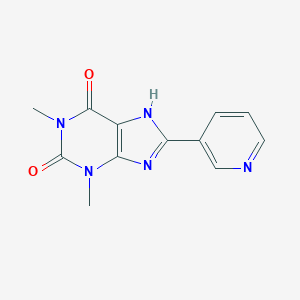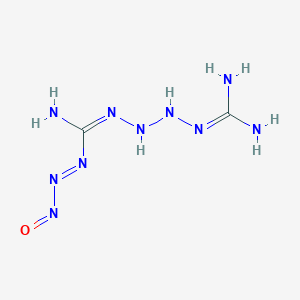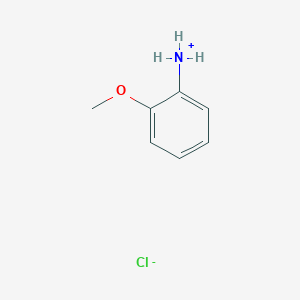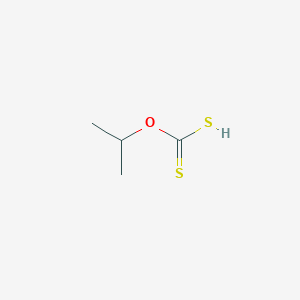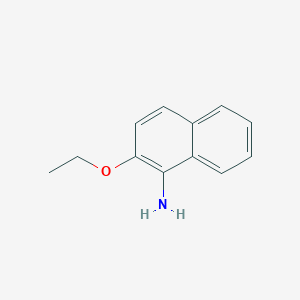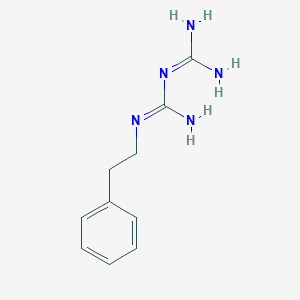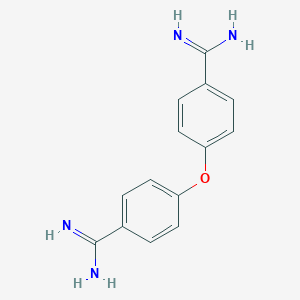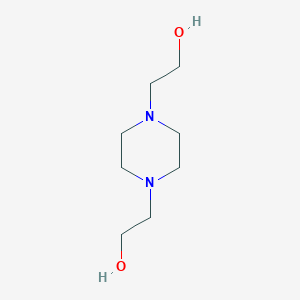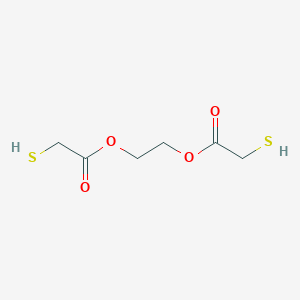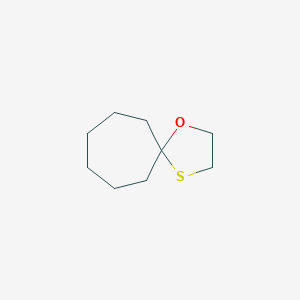
1-OXA-4-THIASPIRO(4.6)UNDECANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OXA-4-THIASPIRO(46)UNDECANE is a spirocyclic compound characterized by the presence of both oxygen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-OXA-4-THIASPIRO(4.6)UNDECANE can be synthesized through a multi-step process involving the reaction of 2-mercaptoethanol with cycloheptanone. The key steps include:
Formation of the Spirocyclic Core: The initial step involves the reaction of 2-mercaptoethanol with cycloheptanone under acidic conditions to form the spirocyclic core.
Oxidation and Bromination: Subsequent steps may involve oxidation and selective bromination to introduce additional functional groups
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-OXA-4-THIASPIRO(4.6)UNDECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: Selective bromination and other substitution reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Bromination: N-bromosuccinimide (NBS) in the presence of benzoyl peroxide.
Major Products:
Brominated Derivatives: 3-bromo-6-phenyl-1-oxa-4-thiaspiro[4.6]undecane.
Oxidized Products: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
1-OXA-4-THIASPIRO(4.6)UNDECANE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-OXA-4-THIASPIRO(4 its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and derivatives .
Comparison with Similar Compounds
- 6-Phenyl-1-oxa-4-thiaspiro[4.6]undecane
- 3-Bromo-6-phenyl-1-oxa-4-thiaspiro[4.6]undecane
- 2,7-Dibromo-2-phenylcycloheptanone
Uniqueness: 1-OXA-4-THIASPIRO(4.6)UNDECANE is unique due to its specific spirocyclic structure, which combines both oxygen and sulfur atoms.
Properties
CAS No. |
184-31-6 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-oxa-4-thiaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16OS/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |
InChI Key |
YMBFOROXKKKJEE-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)OCCS2 |
Canonical SMILES |
C1CCCC2(CC1)OCCS2 |
Key on ui other cas no. |
184-31-6 |
Synonyms |
1-Oxa-4-thiaspiro[4.6]undecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
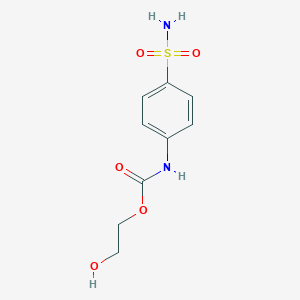
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
